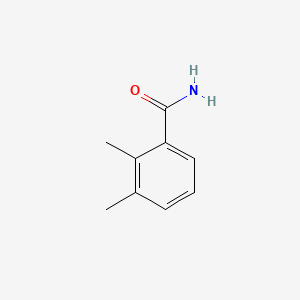

2,3-Dimethylbenzamide

Descripción

Contextualization within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. researchgate.net The parent compound, benzamide (C₇H₇NO), is a simple yet versatile scaffold that serves as a foundation for a vast array of derivatives with diverse applications, notably in medicinal chemistry. evitachem.comresearchgate.net The reactivity of benzamides is influenced by the interplay between the aromatic ring and the amide functional group. The electron pair on the nitrogen atom can delocalize into the carbonyl group, which stabilizes the amide bond and influences its reactivity compared to other carbonyl compounds like esters. scirp.orgscirp.org

2,3-Dimethylbenzamide is distinguished by the presence of two methyl groups at the ortho and meta positions of the benzene ring. cymitquimica.com This specific substitution pattern has a notable impact on the molecule's electronic properties and steric environment. The methyl groups are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. sioc-journal.cn Furthermore, the ortho-methyl group introduces steric hindrance around the amide functionality. This steric bulk can affect the planarity between the amide group and the benzene ring, a factor known to influence the compound's physical and chemical properties, such as basicity and intermolecular interactions. cdnsciencepub.comresearchgate.net Theoretical and experimental studies on substituted benzamides have shown that such steric effects can interrupt the π-electron conjugation between the amide group and the benzene ring. researchgate.net

Scope of Academic Inquiry into this compound and its Analogs

Academic and industrial research has primarily focused on this compound and its derivatives as key intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. cymitquimica.comnbinno.com The compound itself serves as a foundational building block, with further functionalization of the aromatic ring or modification of the amide group leading to a wide range of analogs with specific biological activities. smolecule.com

Research into analogs of this compound has been particularly fruitful. For instance, the introduction of an amino group at the 2-position and other substituents on the ring has led to the development of potent insecticides. dissertationtopic.netresearchgate.net The scientific inquiry into these analogs often involves multi-step synthetic processes, detailed structural elucidation through techniques like X-ray crystallography, and investigation into their mechanisms of action at a molecular level. google.comiucr.org

Detailed Research Findings

Significant research has been directed towards the synthesis and characterization of functionalized analogs of this compound. These studies have revealed the critical role of this scaffold in creating high-value chemical entities.

One of the most prominent areas of research involves the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate for the insecticide chlorantraniliprole. nbinno.comdissertationtopic.net Various synthetic routes have been developed to optimize the production of this intermediate, highlighting its industrial importance. dissertationtopic.netgoogle.com One documented process involves the reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide in the presence of a base and a coupling agent like propanephosphonic acid anhydride (B1165640) (T3P) to produce chlorantraniliprole. quickcompany.in Another route describes dissolving 2-amino-5-chloro-N,3-dimethylbenzamide in a solvent like toluene (B28343) and reacting it with an anhydride intermediate at elevated temperatures, achieving yields of 80-85%. quickcompany.in

The cyano-substituted analog, 2-amino-5-cyano-N,3-dimethylbenzamide, is another derivative that has been the subject of academic inquiry. It serves as a precursor to the insecticide cyantraniliprole (B1669382). smolecule.com Its synthesis often involves the cyanation of a halogenated precursor, such as 2-amino-5-bromo-N,3-dimethylbenzamide, using a cyanide source. smolecule.com Beyond its role in agrochemicals, this cyano derivative is also investigated for its potential biological activities, including as a precursor for pharmaceutical compounds. smolecule.com The reactivity of this analog is influenced by the electron-withdrawing nature of the cyano group and the electron-donating properties of the amino and methyl groups. cymitquimica.com

Structural analysis has also been a key component of the research. The crystal structure of 2-amino-N,3-dimethylbenzamide has been determined, revealing important details about its molecular conformation. iucr.org In the solid state, the molecule exhibits an intramolecular hydrogen bond, and the dihedral angle between the amide group and the benzene ring is 33.93 (7)°. iucr.org This type of detailed structural information is crucial for understanding the molecule's properties and its interactions with biological targets.

| Property | This compound |

| Molecular Formula | C₉H₁₁NO cymitquimica.comnist.gov |

| Molecular Weight | 149.19 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com |

| Melting Point | 154-156 °C |

| Solubility | Low solubility in water, soluble in organic solvents. cymitquimica.com |

| CAS Number | 5580-34-7 cymitquimica.comnist.gov |

| IUPAC Name | This compound nist.gov |

| Analog | Key Research Finding | Application |

| 2-Amino-N,3-dimethylbenzamide | The crystal structure reveals a dihedral angle of 33.93 (7)° between the amide group and the benzene ring. iucr.org It is synthesized via aminolysis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cnresearchgate.net | Intermediate in the synthesis of halogenated derivatives and agrochemicals. iucr.orggoogle.com |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | A key intermediate in the synthesis of the insecticide chlorantraniliprole. nbinno.comdissertationtopic.net Synthesis routes have been optimized for industrial production, with some methods achieving yields over 80%. dissertationtopic.netquickcompany.in | Precursor for the insecticide chlorantraniliprole. evitachem.comnbinno.com |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | Synthesized via cyanation of halogenated precursors. smolecule.com It is a precursor for the insecticide cyantraniliprole and is also studied for other potential biological activities. smolecule.com | Precursor for the insecticide cyantraniliprole and in pharmaceutical research. smolecule.comgoogle.com |

| N-Substituted Benzamide Derivatives | A series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) have been synthesized and evaluated for their antitumor activities. researchgate.net | Investigated for potential as antitumor agents. researchgate.netnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYISYTIWLBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384206 | |

| Record name | 2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-34-7 | |

| Record name | 2,3-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5580-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 2,3 Dimethylbenzamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule's functional groups.

For 2,3-Dimethylbenzamide, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The primary amide group gives rise to distinct peaks corresponding to N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations. The aromatic ring and methyl substituents also produce characteristic signals.

Key vibrational modes observed in the gas-phase IR spectrum of this compound are detailed below. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3500-3300 cm⁻¹. The strong absorption band corresponding to the C=O stretching of the amide group is a prominent feature, generally found around 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is seen just below this value.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400-3500 | Medium | Asymmetric N-H Stretch |

| ~3300-3400 | Medium | Symmetric N-H Stretch |

| ~3050-3100 | Weak | Aromatic C-H Stretch |

| ~2950-3000 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1680-1700 | Strong | C=O Stretch (Amide I) |

| ~1600-1620 | Medium | N-H Bend (Amide II) |

| ~1450-1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1370-1450 | Medium | C-H Bend (Methyl) |

| ~1250-1350 | Medium | C-N Stretch |

Note: The exact peak positions can vary based on the sample phase (solid, liquid, gas) and solvent used.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

While a dedicated FT-Raman spectrum for this compound is not widely published, the expected vibrational modes can be predicted based on its structure and data from similar compounds. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be prominent in the Raman spectrum. The C=O stretch of the amide group is also typically Raman active. Symmetrical stretching of the methyl groups would also be observable.

| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment |

| ~3050-3100 | Strong | Aromatic C-H Stretch |

| ~2900-3000 | Strong | Aliphatic C-H Stretch (Methyl) |

| ~1650-1680 | Medium | C=O Stretch (Amide I) |

| ~1580-1610 | Strong | Aromatic C=C Ring Stretch |

| ~990-1010 | Very Strong | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the spectrum can be divided into three main regions: the amide protons, the aromatic protons, and the methyl protons.

Although spectral data for the parent primary amide is limited, data from closely related N-substituted derivatives of this compound allow for a confident assignment of the aromatic and methyl proton signals. amazonaws.comrsc.org

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 5.5 and 8.5 ppm. The broadness is due to chemical exchange and quadrupolar coupling with the nitrogen atom.

Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons. Due to their proximity to different substituents, they are chemically non-equivalent and exhibit a complex multiplet pattern in the range of 7.10-7.25 ppm. amazonaws.com The proton at C4 (para to the C2-methyl group) would likely be a triplet, while the protons at C5 and C6 would appear as doublets or more complex multiplets due to coupling with each other.

Methyl Protons (-CH₃): The two methyl groups are in different chemical environments and therefore appear as two distinct singlets. The methyl group at C2 (ortho to the amide) is typically found around 2.3-2.4 ppm, while the methyl group at C3 (meta to the amide) appears slightly upfield, around 2.1-2.3 ppm. amazonaws.comrsc.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.5 - 8.5 | Broad Singlet |

| Aromatic H (C4, C5, C6) | 7.10 - 7.25 | Multiplet |

| C2-CH₃ | ~2.3 - 2.4 | Singlet |

| C3-CH₃ | ~2.1 - 2.3 | Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary with solvent.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a detailed map of the carbon skeleton. The spectrum for this compound is expected to show nine distinct signals corresponding to its nine carbon atoms.

Analysis of N-substituted derivatives provides reliable chemical shift values for the carbon atoms of the 2,3-dimethylbenzoyl core. amazonaws.comrsc.org

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and appears far downfield, typically in the range of 165-175 ppm. rsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons appear in the 120-140 ppm range. The carbons directly attached to substituents (C1, C2, C3) are quaternary and often show weaker signals. Their chemical shifts are influenced by the electronic effects of the attached groups. The protonated carbons (C4, C5, C6) can be distinguished from the quaternary carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Methyl Carbons (-CH₃): The two methyl carbons are the most shielded and appear in the upfield region of the spectrum. The C2-methyl carbon is typically observed around 20.0 ppm, while the C3-methyl carbon appears at a slightly higher field, around 15.8 ppm. rsc.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C=O | 165 - 175 |

| C1 (ipso-amide) | ~137.5 |

| C2 (ipso-methyl) | ~134.3 |

| C3 (ipso-methyl) | ~135.8 |

| C4 | ~131.4 |

| C5 | ~125.4 |

| C6 | ~122.7 |

| C2-CH₃ | ~20.0 |

| C3-CH₃ | ~15.8 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary with solvent.

Dynamic NMR (DNMR) refers to the study of chemical rate processes using NMR spectroscopy. In amides, the C-N bond has significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts free rotation around the C-N bond, creating a significant energy barrier.

This phenomenon of hindered rotation is a classic subject of DNMR studies. While most pronounced in N,N-disubstituted amides where the two N-alkyl groups can be rendered non-equivalent, the principles also apply to primary amides like this compound. The presence of a bulky ortho-substituent, in this case, the methyl group at the C2 position, can sterically influence the orientation of the amide group and affect the rotational barrier. An ortho-substituent generally increases the barrier to rotation due to steric hindrance in the transition state.

By recording NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shape of signals for nuclei near the rotating bond. At low temperatures, rotation is slow on the NMR timescale, and distinct signals may be observed for different conformers. As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the signals for the exchanging sites broaden and merge into a single peak. By analyzing the line shape at different temperatures, the rate constant for the rotation and the activation energy (ΔG‡) of the process can be calculated, providing quantitative insight into the molecule's conformational dynamics.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of ions generated from the sample. For this compound, which has a molecular formula of C₉H₁₁NO, the molecular weight is 149.19 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 149. The fragmentation of benzamides is often predictable. A common fragmentation pathway for primary amides involves the loss of the amino group (•NH₂), although this is less favorable than other pathways. A more significant fragmentation pattern in substituted benzamides involves the cleavage of the C-C bond between the carbonyl group and the aromatic ring.

For N,N-dimethylbenzamide, a structural isomer, the fragmentation pattern shows prominent peaks at m/z 105 and 77. nih.govchegg.com The peak at m/z 105 corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the loss of the dimethylamino radical (•N(CH₃)₂). This benzoyl cation can then lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77. chegg.comresearchgate.net

Applying these principles to this compound, the molecular ion would be [C₉H₁₁NO]⁺. The loss of the amino radical (•NH₂) would result in a 2,3-dimethylbenzoyl cation at m/z 132. This cation could subsequently lose CO to produce a dimethylphenyl cation at m/z 104. Another possible fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to yield a fragment at m/z 134.

The predicted key fragments for this compound based on common fragmentation patterns of related compounds are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 149 | Molecular Ion | [C₉H₁₁NO]⁺ | Parent ion |

| 132 | [M - NH₂]⁺ | [C₉H₈O]⁺ | Loss of amino radical |

| 105 | [M - C₂H₆]⁺ or [C₇H₅O]⁺ | [C₇H₅O]⁺ | Corresponds to the benzoyl cation in unsubstituted benzamides; a significant peak in many benzamide (B126) derivatives. |

| 104 | [M - NH₂ - CO]⁺ | [C₈H₈]⁺ | Loss of carbon monoxide from the m/z 132 fragment |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation (m/z 105). |

X-ray Crystallography for Solid-State Structure Determination

The study of structurally similar molecules, or analogs, provides valuable insight into the likely solid-state conformation and packing of this compound. Analogs such as other substituted benzamides have been extensively studied.

For instance, the crystal structure of 2-Amino-N,3-dimethyl-benzamide reveals that the dihedral angle between the mean plane of the amide group and the benzene ring is 33.93 (7)°. researchgate.net This twist is a common feature in ortho-substituted benzamides due to steric hindrance. In another example, 2,6-difluorobenzamide , the presence of fluorine atoms influences the formation of intermolecular interactions. mdpi.com

The crystal structures of polymorphs of N-(1,3-thiazol-2-yl)benzamide show how subtle changes in molecular arrangement can lead to different crystal packing, primarily influenced by hydrogen-bonded dimer formation. mdpi.com In one polymorph, the molecules forming the dimer are related by an inversion center, while in another, they are related by a two-fold rotation. mdpi.com

The table below summarizes crystallographic data for selected benzamide analogs, illustrating the diversity in crystal packing.

| Compound | Crystal System | Space Group | Z' | Key Structural Feature |

| 2-Amino-N,3-dimethyl-benzamide researchgate.net | Monoclinic | P2₁/n | 1 | Dihedral angle of 33.93° between amide and ring planes. |

| 5-chloro-2-hydroxy-benzamide researchgate.net | Monoclinic | P2₁/c | 1 | Forms intramolecular hydrogen bonds. |

| 2-hydroxy-N,N-diethyl-benzamide researchgate.net | Monoclinic | P2₁/c | 1 | Forms intermolecular hydrogen bonds, disrupting the intramolecular potential. |

| N-(1,3-thiazol-2-yl)benzamide (Polymorph I) mdpi.com | Monoclinic | P2₁/c | 1 | Centrosymmetric hydrogen-bonded dimers. |

| N-(1,3-thiazol-2-yl)benzamide (Polymorph III) mdpi.com | Monoclinic | Pc | 4 | Contains both dimer geometries found in other polymorphs. |

Z' represents the number of molecules in the asymmetric unit.

Intermolecular interactions are the forces that hold molecules together in a crystal lattice, dictating the material's physical properties. rsc.orgmdpi.com In benzamides, hydrogen bonding is a dominant interaction. mdpi.com The primary amide group (-CONH₂) of this compound features two hydrogen bond donors (the N-H protons) and one acceptor (the carbonyl oxygen), enabling the formation of robust hydrogen-bonded networks.

Intermolecular Hydrogen Bonding: In the solid state, primary benzamides typically form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers can then be further linked into chains or sheets by the second N-H proton. For example, in the crystal structure of 2-Amino-N,3-dimethyl-benzamide, molecules are linked by N-H···N and N-H···O hydrogen bonds, which form double-stranded chains. researchgate.net These interactions are crucial for the self-assembly of molecules into a stable three-dimensional network. researchgate.net

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds occur within a single molecule and can significantly influence its conformation. nih.gov For an intramolecular hydrogen bond to form in a benzamide derivative, a suitable hydrogen bond donor (like -OH or -NH₂) must be present at the ortho-position (the 2- or 6-position) relative to the amide group. In this compound, there are no such ortho-substituents capable of forming a strong intramolecular hydrogen bond with the amide group. However, studies on analogs like 2-hydroxy-benzamides show that a strong intramolecular O-H···O=C bond can form, which often dictates the molecular conformation. researchgate.netmdpi.com The formation of this internal bond can sometimes be disrupted by steric effects or by competing intermolecular interactions in the crystal. researchgate.net

In-Depth Computational Analysis of this compound Unattainable Due to Lack of Specific Research Data

A comprehensive theoretical investigation into the chemical compound this compound, focusing on its computational chemistry profile, cannot be completed at this time. Extensive searches for dedicated research literature have revealed a significant gap in publicly available scientific data for this specific molecule.

While the principles of computational chemistry and the application of Density Functional Theory (DFT) are well-established for analyzing molecular structures and predicting reactivity, these methodologies have not been specifically applied to this compound in the accessible body of scientific research. Methodologies such as geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are commonly used to characterize novel compounds. However, the search for studies containing the requisite data—such as optimized coordinates, vibrational modes, HOMO-LUMO energy gaps, electrostatic potential values, Fukui functions, Mulliken population analyses, or Time-Dependent DFT (TD-DFT) spectra for this compound—did not yield any specific results.

General discussions on substituted benzamides or isomers like 2,6-dimethylbenzamide (B3022000) exist, but this information cannot be extrapolated to the 2,3-dimethyl isomer without violating scientific accuracy and the specific constraints of the request. Therefore, until dedicated computational studies on this compound are conducted and published, a detailed article as outlined cannot be responsibly generated.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethylbenzamide

Density Functional Theory (DFT) Calculations

Densities of States (DOS) Spectrum for Molecular Orbital Contributions

The Density of States (DOS) spectrum provides a graphical representation of the number of available electronic states at each energy level within a molecule. In computational chemistry, DOS analysis is crucial for understanding the electronic structure, particularly the contributions of different atoms or molecular fragments to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lbl.gov

A theoretical investigation would likely reveal that the HOMO is primarily localized on the electron-rich aromatic ring and the nitrogen atom of the amide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the carbonyl carbon and the aromatic ring, identifying these as the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO peaks in the DOS spectrum corresponds to the electronic band gap, a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Partial Density of States (PDOS) Contributions to Frontier Orbitals of 2,3-Dimethylbenzamide

| Molecular Fragment | Contribution to HOMO (%) | Contribution to LUMO (%) |

|---|---|---|

| Phenyl Ring | 55% | 60% |

| Carbonyl Group (C=O) | 15% | 30% |

| Amide Group (NH₂) | 25% | 5% |

| 2-Methyl Group | 3% | 3% |

| 3-Methyl Group | 2% | 2% |

Computational NMR Spectroscopy (Gauge-Independent Atomic Orbital Technique)

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. scribd.comgaussian.com This technique is widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules, providing a powerful tool for structure verification and analysis. imist.maresearchgate.net The GIAO method calculates the isotropic magnetic shielding for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing these shielding values (σ) to those of a reference standard, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso. youtube.com

For this compound, GIAO calculations, often coupled with DFT (e.g., using the B3LYP functional and a basis set like 6-311G(d,p)), can predict the chemical shifts for all hydrogen and carbon atoms. researchgate.net The accuracy of these predictions allows for the unambiguous assignment of experimental NMR spectra. The calculations would account for the electronic effects of the amide group and the steric and electronic influence of the two adjacent methyl groups on the chemical environments of the aromatic protons and carbons.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound using GIAO

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (C-CONH₂) | 137.5 | 137.2 | - | - |

| C2 (C-CH₃) | 135.8 | 135.5 | - | - |

| C3 (C-CH₃) | 138.1 | 137.9 | - | - |

| C4 | 128.9 | 128.6 | 7.35 | 7.32 |

| C5 | 130.2 | 129.9 | 7.42 | 7.40 |

| C6 | 125.4 | 125.1 | 7.28 | 7.25 |

| C=O | 171.3 | 170.8 | - | - |

| 2-CH₃ | 19.8 | 19.5 | 2.30 | 2.28 |

| 3-CH₃ | 20.5 | 20.2 | 2.35 | 2.33 |

| NH₂ | - | - | 5.8 (br s) | 5.9 (br s) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. walshmedicalmedia.com This technique is fundamental in drug discovery for evaluating the binding affinity and interaction patterns of a molecule within a receptor's active site. mdpi.com The process involves generating various conformations (poses) of the ligand within the binding pocket and scoring them based on a function that estimates the binding free energy. ukm.my

A molecular docking study of this compound would require the selection of a biologically relevant protein target, such as an enzyme or receptor known to interact with benzamide (B126) derivatives. The simulation would predict the most stable binding pose and calculate a corresponding binding energy, typically in kcal/mol. nih.gov The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein. researchgate.netnih.gov For instance, the amide group is a potent hydrogen bond donor and acceptor, while the dimethyl-substituted phenyl ring can engage in hydrophobic and π-stacking interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.2 | Leu83, Val91 | Hydrophobic |

| 1 | Glu105 (Backbone C=O) | Hydrogen Bond with Amide N-H | |

| 1 | Lys107 (Side Chain NH₃⁺) | Hydrogen Bond with Carbonyl O | |

| 2 | -7.5 | Phe152 | π-π Stacking |

| 2 | Ala85, Met140 | Hydrophobic | |

| 3 | -7.1 | Leu83, Ala85 | Hydrophobic |

| 3 | Asp153 (Side Chain C=O) | Hydrogen Bond with Amide N-H |

Computational Analysis of Conformational Isomerism and Stereodynamics

The conformational landscape and dynamic behavior (stereodynamics) of a molecule are critical to its function and reactivity. For this compound, computational analysis can be used to investigate the rotational barriers around key single bonds, primarily the C(aryl)-C(O) bond and the C(O)-N amide bond. The rotation around the amide bond is known to be restricted due to the partial double bond character, leading to distinct planar conformers. cdnsciencepub.com

A computational study would involve performing a relaxed potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of a specific dihedral angle. For the C(O)-N bond, this would reveal the energy barrier to rotation between the two planar conformations. The presence of the ortho-methyl group (at the C2 position) would likely introduce significant steric hindrance, strongly influencing the preferred orientation of the amide group relative to the ring and increasing the rotational energy barrier. A similar analysis of the C(aryl)-C(O) bond would show the energetic cost of rotating the entire amide group out of conjugation with the aromatic ring. These energy barriers are key parameters in understanding the molecule's flexibility and the rate of interconversion between different conformers at various temperatures. researchgate.net

Table 4: Calculated Rotational Barriers and Conformational Energies for this compound

| Rotational Bond | Dihedral Angle Scanned | Energy of Stable Conformer (kcal/mol) | Energy of Transition State (kcal/mol) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| C(O)-N Amide Bond | C(aryl)-C-N-H | 0.0 | 18.5 | 18.5 |

| C(aryl)-C(O) Bond | C2-C1-C(O)-N | 0.0 | 6.2 | 6.2 |

Structure Activity Relationship Sar Studies of 2,3 Dimethylbenzamide Derivatives

Design and Synthesis of Novel 2,3-Dimethylbenzamide Analogs

The design of novel this compound analogs for SAR studies typically follows a systematic approach involving modifications at two primary sites: the amide nitrogen (N) and the aromatic ring. The synthesis of these compounds is generally straightforward. The core 2,3-dimethylbenzoyl chloride is prepared from 2,3-dimethylbenzoic acid, which then serves as a versatile intermediate.

The general synthetic route involves the acylation of a primary or secondary amine with 2,3-dimethylbenzoyl chloride. This allows for the introduction of a wide variety of substituents on the amide nitrogen.

Step 1: Activation of Carboxylic Acid: 2,3-Dimethylbenzoic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Amide Bond Formation: The resulting 2,3-dimethylbenzoyl chloride is reacted with a selected amine (e.g., diethylamine, dipropylamine, piperidine) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the desired N,N-disubstituted-2,3-dimethylbenzamide analog.

This synthetic strategy enables the creation of a library of compounds where the alkyl groups on the amide nitrogen are varied in terms of size, branching, and cyclical nature to probe their effect on biological activity.

Elucidation of Structural Determinants for Biological Activity

The biological activity of benzamide (B126) repellents is critically dependent on the molecule's physicochemical properties, which are dictated by its three-dimensional structure. For N,N-dialkylbenzamides, key structural determinants for insect repellency include:

The Amide Group: The carbonyl oxygen and the nitrogen atom of the amide group are crucial. The electrostatic potential around these atoms is believed to play a significant role in the interaction with mosquito olfactory receptors.

N-Alkyl Substituents: The size, shape, and lipophilicity of the alkyl groups attached to the amide nitrogen are paramount. These groups significantly influence the molecule's volatility, skin permeability, and binding affinity to target receptors.

Studies on related isomers suggest that a delicate balance of these features is required for optimal repellency.

Impact of Substituent Modifications on Biological Potency and Selectivity

By analyzing data from various N,N-dialkylbenzamide analogs tested for mosquito repellency, clear SAR trends emerge. While specific data for a full series of this compound derivatives is limited, we can extrapolate from related isomers to predict the impact of modifications. The biological potency is often measured as the protection time against mosquito bites at a standard dose.

A key finding in benzamide repellents is the importance of the N-alkyl groups. For instance, in the toluamide (methylbenzamide) series, the N,N-diethyl derivative (DEET) is significantly more effective than the N,N-dimethyl analog. This suggests an optimal size and lipophilicity for the N-substituents.

| Compound Name | Ring Substitution | N-Substitution | Relative Repellent Potency |

| N,N-Diethyl-3-methylbenzamide (DEET) | 3-methyl | Diethyl | High (Benchmark) |

| N,N-Dipropyl-3-methylbenzamide | 3-methyl | Dipropyl | Moderate to High |

| N,N-Dimethyl-3-methylbenzamide | 3-methyl | Dimethyl | Low to Moderate |

| N,N-Diethyl-2-methylbenzamide | 2-methyl | Diethyl | Moderate |

| N,N-Diethyl-4-methylbenzamide | 4-methyl | Diethyl | Moderate |

This table is illustrative, based on general trends observed in the benzamide class, to demonstrate SAR principles.

From these trends, it can be inferred for the this compound series that:

N,N-Diethyl-2,3-dimethylbenzamide would likely exhibit significant repellent activity, potentially comparable to other isomers.

Increasing the N-alkyl chain length to dipropyl might maintain or slightly decrease activity.

Shorter N-alkyl chains, such as in N,N-Dimethyl-2,3-dimethylbenzamide , would likely result in lower potency.

The steric hindrance from the 2-methyl group, combined with the 3-methyl group, likely influences the optimal conformation for receptor binding, making the specific activity profile of 2,3-dimethyl analogs unique compared to single-substituted isomers like DEET.

Application of SAR Mapping in Drug Discovery

SAR mapping is a powerful tool used to visualize the relationship between chemical structure and biological activity, guiding the rational design of new molecules. This process involves creating a conceptual or computational model that maps "hotspots" on the chemical scaffold where modifications lead to desired changes in potency or selectivity.

For this compound derivatives, SAR mapping would focus on:

Defining the Pharmacophore: Identifying the essential structural features required for repellency—namely the aromatic ring, the planar amide group, and the N-alkyl substituents.

Exploring Substituent Space: Using the data from synthesized analogs, researchers can map out which N-alkyl groups (size, branching) and potential additional ring substitutions enhance activity. For example, a map might indicate that N-alkyl groups with 2-4 carbons are optimal, while larger or smaller groups are detrimental.

Quantitative Structure-Activity Relationship (QSAR): Advanced computational models can be built using these SAR datasets. QSAR models use statistical methods to correlate variations in physicochemical properties (like lipophilicity, electronic properties, and steric parameters) with changes in biological activity. These models can then predict the repellent potency of unsynthesized this compound analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources in the discovery pipeline.

By applying these principles, researchers can systematically optimize the this compound scaffold to develop next-generation insect repellents.

Biological Activities and Mechanistic Investigations of 2,3 Dimethylbenzamide and Its Derivatives

Modulation of Ryanodine (B192298) Receptors

Derivatives of 2,3-dimethylbenzamide are notable for their interaction with ryanodine receptors (RyRs), which are critical channels for calcium ion release from intracellular stores like the sarcoplasmic reticulum. biosynth.comnih.govuni.luebi.ac.uk This interaction is particularly significant in the context of insecticide development. nih.govuni.luebi.ac.ukresearchgate.net

For instance, Chlorantraniliprole, a carboxamide insecticide, is synthesized from the primary amino group of 2-amino-5-chloro-N,3-dimethylbenzamide. nih.govuni.luebi.ac.uk It functions as a ryanodine receptor activator. nih.govuni.luebi.ac.uk This activation leads to an uncontrolled release of internal calcium stores, which is lethal to certain insect pests. researchgate.net

Similarly, 2-Amino-5-cyano-N,3-dimethylbenzamide is recognized for its activity on ryanodine receptors. It binds to and activates these receptors, leading to increased intracellular calcium levels.

Effects on Intracellular Calcium Ion Homeostasis

The modulation of ryanodine receptors by this compound derivatives directly impacts intracellular calcium ion homeostasis, which is the maintenance of a stable concentration of calcium ions within a cell. ebi.ac.uknih.govfrontiersin.orgmdpi.commdpi.com The activation of these receptors by compounds like 2-amino-5-cyano-N,3-dimethylbenzamide enhances the influx of calcium ions into the cytoplasm. This disruption of normal calcium regulation is a key mechanism of their biological effect. In muscle cells, the sarcoplasmic reticulum is the primary internal calcium store. nih.gov

Influence on Cellular Metabolism and Signaling Pathways

The altered calcium levels resulting from ryanodine receptor activation can significantly influence cellular metabolism and various signaling pathways. Changes in intracellular calcium can modify enzyme activities and gene expression. For example, calcium signaling pathways are known to control a multitude of cellular processes, including cell growth, secretion, and neuronal signaling. researchgate.net

Impact on Muscle Contraction and Neurotransmitter Release

The release of calcium is a fundamental process in muscle contraction and neurotransmitter release. mdpi.com By activating ryanodine receptors, this compound derivatives can modulate these critical cellular functions. In the context of insecticides, the uncontrolled release of calcium in muscle cells leads to impaired muscle function and ultimately, paralysis in susceptible insects. researchgate.net

Activity as Antiemetic Agents

Certain substituted benzamide (B126) derivatives are known to possess antiemetic properties, used to alleviate nausea and vomiting. researchgate.net For instance, metoclopramide (B1676508) is a benzamide derivative used as an antiemetic and prokinetic agent. researchgate.net N-substituted benzamides have also been investigated for their potential as anti-emetic therapies. The antiemetic action of some benzamides is thought to be related to their antagonism of dopamine (B1211576) D2 receptors in the central nervous system. researchgate.net

Role as Non-Steroidal Antiphlogistic Agents

Benzamide derivatives have been studied for their potential as non-steroidal anti-inflammatory agents (antiphlogistics). ontosight.ai The specific anti-inflammatory activity of this compound itself is not extensively detailed in the provided results, but the broader class of benzamides has shown this potential. ontosight.ai

Antipsychotic Effects, including Dopamine D2-Receptor Antagonism

Benzamides are a class of compounds that include several antipsychotic drugs. researchgate.netontosight.ai Their mechanism of action is often linked to the antagonism of dopamine D2 receptors. researchgate.netresearchgate.netnih.govdrugbank.comelifesciences.org Selective antagonists of the D2 dopamine receptor could be beneficial in treating disorders like schizophrenia. acs.org Studies have shown that many antipsychotic medications bind to D2 receptors with a moderately higher affinity than to D3 receptors. nih.gov The blockade of D2 receptors is a key feature of both typical and atypical antipsychotics. researchgate.netdrugbank.com For example, amisulpride (B195569) and sulpiride (B1682569) are substituted benzamide derivatives with antipsychotic properties. researchgate.net

Anti-Inflammatory Activities

Benzamide derivatives have been a subject of investigation for their potential therapeutic applications, including their effects on inflammation. ontosight.aiontosight.ai While direct studies on this compound are not extensively detailed in the provided results, the broader class of benzamide and related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have shown notable anti-inflammatory properties. ontosight.ainih.gov For instance, certain 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory potential in both in vitro and in vivo assays. nih.gov The mechanism for some of these related compounds involves the inhibition of key enzymes associated with the inflammatory cascade, such as Cyclooxygenase (COX) enzymes, Phospholipase A2 (PLA2), and Aldose Reductase (AR). nih.gov The investigation into sulfamethazine (B1682506) derivatives has also highlighted the anti-inflammatory potential within this broader structural class. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Anthranilamide-based derivatives, which are structurally related to certain precursors of this compound, are recognized for exhibiting a range of biological activities, including antibacterial, antifungal, and antiviral effects. iucr.org

Antibacterial: Research into various benzamide derivatives has revealed significant antibacterial capabilities. For example, a study on 3-Amino-5-hydroxy-N,N-dimethylbenzamide showed strong antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. Similarly, 4-iodo-N,3-dimethylbenzamide has been identified as a candidate for antibiotic development due to its antimicrobial properties, showing a significant reduction in the viability of Gram-positive bacteria at concentrations above 50 µg/mL. Other research has focused on different substituted benzamides. A series of 2-benzylidene-3-oxobutanamide derivatives showed potent activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (Ab-MDR). nih.gov Specifically, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was effective against both Sa-MRSA and Ab-MDR at concentrations of 2 μg/mL and 16 μg/mL, respectively. nih.gov

| Compound/Derivative | Target Organism | Activity/Measurement | Source |

| 3-Amino-5-hydroxy-N,N-dimethylbenzamide | Staphylococcus aureus | MIC: 32 µg/mL | |

| 4-iodo-N,3-dimethylbenzamide | Gram-positive bacteria | Significant viability reduction at >50 µg/mL | |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 99.4% growth inhibition at 2 μg/mL | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR (Ab-MDR) | 98.2% growth inhibition at 16 μg/mL | nih.gov |

| 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole | Candida albicans | MIC: 6.25 μg/mL | esisresearch.org |

Antifungal: The antifungal potential of benzamide derivatives has also been documented. Benzamidine derivatives incorporating 1,2,3-triazole moieties have been synthesized and tested against plant pathogenic fungi. nih.gov While showing modest activity in in-vitro tests, some of these compounds displayed excellent in-vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea. nih.gov For example, one derivative showed 79% efficacy against C. lagenarium, while another reached 90% efficacy, outperforming the commercial fungicide carbendazim. nih.gov Furthermore, certain benzoxazole (B165842) derivatives, which are structurally related to benzamides, have shown potent antifungal activity. esisresearch.org A notable example is 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole, which had a MIC value of 6.25 μg/ml against Candida albicans. esisresearch.org

Antiviral: The antiviral properties of benzamide-related structures have been explored, showing activity against a range of viruses. iucr.org Studies on glycyrrhizic acid (GL) derivatives, for example, found that amides of GL could increase activity against SARS-CoV by up to 70-fold compared to the parent compound. catalysis.com.ua In other research, a series of 7-aza-indole derivatives, including N,N-dimethylbenzamide analogues, were synthesized and evaluated as broad-spectrum antiviral agents. frontiersin.org One N,N-diethylbenzamide analogue (compound 8c) was active against Respiratory Syncytial Virus (RSV) with a half-maximal effective concentration (EC50) of 0.47 µM and only mild cytotoxicity. frontiersin.org Another N,N-dimethylbenzamide derivative (compound 8j) in the same study also showed low micromolar activity with no cytotoxicity. frontiersin.org

Insecticidal Action

Derivatives of this compound are crucial intermediates in the synthesis of a novel class of insecticides known as anthranilic diamides. smolecule.comccspublishing.org.cn Compounds such as 2-Amino-5-cyano-N,3-dimethylbenzamide and 2-Amino-5-chloro-N,3-dimethylbenzamide are precursors to potent commercial insecticides like cyantraniliprole (B1669382) and chlorantraniliprole. smolecule.combiosynth.comlookchem.com These insecticides have demonstrated high efficacy against a broad spectrum of insect pests, particularly from the orders Lepidoptera, Coleoptera, Diptera, and Isoptera. ccspublishing.org.cn

Mechanism via Ryanodine Receptor Activation

The primary mode of action for this class of insecticides is the activation of insect ryanodine receptors (RyRs). lookchem.comung.si RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of non-muscle cells. nih.gov They play a critical role in regulating the release of intracellular calcium (Ca2+), which is essential for muscle contraction. biosynth.com

Unlike the natural plant alkaloid ryanodine, which can lock the channel in a sub-conducting state, these benzamide-derived insecticides act as potent activators of the RyR. Upon binding to the receptor, they induce an uncontrolled release of Ca2+ from internal stores into the cytoplasm. biosynth.com This massive and sustained depletion of intracellular calcium stores leads to a rapid cessation of feeding, paralysis, and ultimately, the death of the insect. researchgate.net

Selectivity for Insect Targets

A key feature of diamide (B1670390) insecticides derived from benzamide precursors is their remarkable selectivity for insect RyRs over their mammalian counterparts. ccspublishing.org.cnnih.gov This selectivity is the basis for their favorable safety profile for non-target organisms. The molecular mechanisms underlying this species-specific action are a subject of ongoing research. researchgate.net Studies comparing the effects on insect versus mammalian RyRs show that these compounds bind with much higher affinity to the insect receptor. nih.gov This differential binding affinity ensures that the insecticidal action is highly targeted, minimizing effects on mammals, fish, and birds. The development of fluorescent probes has enabled rapid and sensitive assays to study the binding affinity of new compounds specifically to insect RyRs, aiding in the screening of new selective insecticides. nih.gov

Modulation of P-glycoprotein

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a biological pump, effluxing a wide variety of xenobiotics out of cells. scientificarchives.commdpi.com It is a key factor in multidrug resistance (MDR) in cancer therapy and limits the penetration of drugs into the central nervous system. scientificarchives.commdpi.com The search for P-gp inhibitors is a major strategy to overcome MDR. mdpi.com

Research has shown that certain benzamide derivatives can modulate P-gp activity. One study identified a derivative, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide, for its role in the modulation of P-gp-mediated multidrug resistance. evitachem.com The development of dual inhibitors, which target both P-gp and other cancer-related proteins like carbonic anhydrase XII, represents a novel strategy to reverse MDR in cancer cells. unifi.it The ability of some compounds to inhibit P-gp can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their efficacy. mdpi.com

Anti-Cancer Potential

Benzamide derivatives and related heterocyclic structures are recognized as important scaffolds in the development of anticancer agents. nih.govresearchgate.net Their potential is attributed to various mechanisms, including the inhibition of key enzymes, interaction with DNA, and induction of apoptosis. vulcanchem.com

Several studies have highlighted the cytotoxic effects of specific this compound derivatives and their analogues against various cancer cell lines.

A study on 3-Amino-5-hydroxy-N,N-dimethylbenzamide demonstrated a significant reduction in cell viability (up to 70% at a 50 µM concentration) in human breast cancer cells (MCF-7). The proposed mechanism involves the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Preliminary investigations into 4-iodo-N,3-dimethylbenzamide suggest it may inhibit cancer cell growth by inducing apoptosis.

A series of imidazole-based N-phenylbenzamide derivatives was evaluated for cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Two derivatives, 4e and 4f , showed good activity, with IC50 values ranging from 7.5 to 11.1 µM. frontiersin.org

Flavonoid-based amide derivatives have also been synthesized and tested. nih.gov Compound 7t from this series showed potent cytotoxicity against triple-negative breast cancer (TNBC) MDA-MB-231 cells with an IC50 value of 1.76 µM. Its mechanism involves arresting the cell cycle and inducing apoptosis by modulating the PI3K/AKT signaling pathway. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity/Measurement (IC50) | Source |

| 3-Amino-5-hydroxy-N,N-dimethylbenzamide | MCF-7 (Breast) | ~70% viability reduction at 50 µM | |

| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung) | 8.9 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4e) | HeLa (Cervical) | 11.1 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4e) | MCF-7 (Breast) | 9.2 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | 9.3 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | 8.9 µM | frontiersin.org |

| Flavonoid-based amide (7t) | MDA-MB-231 (Breast) | 1.76 µM | nih.gov |

Medicinal Chemistry and Pharmacological Applications of 2,3 Dimethylbenzamide

Precursor Role in Pharmaceutical Synthesis

Beyond its role as a direct structural component, sterically hindered N,N-dimethylamides like dimethylbenzamide can also be employed as specialized solvents or reagents in certain chemical reactions, such as in the synthesis of tri-substituted purines. rsc.orgresearchgate.net The utility of the benzamide (B126) moiety is further demonstrated in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, an intermediate for the broad-spectrum insecticide cyantraniliprole (B1669382). smolecule.com Another related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, also serves as a crucial intermediate in the production of the insecticide chlorantraniliprole. nbinno.com

Development of Targeted Therapeutic Agents

The dimethylbenzamide scaffold has been instrumental in the design and development of various targeted therapeutic agents, ranging from anti-inflammatory drugs to probes for medical imaging.

CXCR2 Antagonists for Inflammatory Diseases

The CXC chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) primarily expressed on neutrophils and is a key target for treating inflammatory diseases due to its role in neutrophil trafficking and recruitment. nih.govumich.edu Several classes of CXCR2 antagonists have been developed incorporating a dimethylbenzamide moiety.

Researchers have designed and synthesized N,N'-diarylurea and squaramide-based compounds that act as potent CXCR2 antagonists. nih.govrsc.org For example, a bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide was identified that showed good CXCR2 antagonistic activity and high selectivity over the related CXCR1 receptor. rsc.org Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. A pharmacophore model developed for novel CXCR2 antagonists identified a 2-hydroxy-N,N-dimethylbenzamide-1-yl group as a key feature for activity. nih.gov Further modifications led to compounds with improved potency against CXCR2. nih.gov

The table below summarizes the inhibitory activity of selected CXCR2 antagonists derived from these research efforts.

| Compound ID | Scaffold Type | CXCR2 Inhibitory Activity (IC₅₀) | Reference |

| 1a | Bicyclo[2.2.1] N,N′-diarylsquaramide | 0.062 µM | rsc.org |

| 2e | Bicyclo[2.2.1] N,N′-diarylsquaramide | 0.048 µM | rsc.org |

| 2f | Bicyclo[2.2.1] N,N′-diarylsquaramide | 0.42 µM | rsc.org |

| 1e | 1H-1,3,4-triazol derivative | 14.8 µM | nih.gov |

| 16 | Cyclohexene-1-carboxamide | 5.0±0.1 µM | umich.edu |

Furthermore, fluorescently labeled ligands based on CXCR2 antagonist structures have been developed to study target engagement. nih.govchemrxiv.org Starting from a known intracellular CXCR2 antagonist, researchers synthesized a high-affinity fluorescent ligand, Mz438, which enables the study of ligand binding through advanced techniques like NanoBRET assays and fluorescence microscopy. nih.gov

Anticonvulsant Development

The benzamide structure is a recognized pharmacophore in the development of anticonvulsant drugs. Research into substituted benzamides has led to the discovery of potent agents for controlling seizures. While not a direct 2,3-dimethylbenzamide derivative, the closely related isomer 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (compound 4 ) was identified as a potent metabolic inhibitor with significant anticonvulsant properties. nih.gov

This compound was developed to overcome the rapid metabolic N-acetylation observed with its parent compound, 4-amino-N-(2,6-dimethylphenyl)benzamide. nih.gov The introduction of two methyl groups ortho to the amino group successfully blocked this metabolic pathway, leading to high and sustained plasma concentrations of the parent drug. nih.gov In animal models, this 3,5-dimethylbenzamide (B1616538) analog was effective against maximal electroshock (MES)-induced seizures. nih.govacs.org This work highlights a key medicinal chemistry strategy where isomeric substitution on the benzamide ring can dramatically improve a drug's pharmacokinetic profile and efficacy.

Radiotracer Development for Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers to visualize and quantify biological processes. The benzamide scaffold has proven useful for creating such tracers. For instance, 18F-labeled pyridine-based benzamide derivatives have been successfully developed for the specific imaging of malignant melanoma. nih.govpnas.org

More directly related to the therapeutic targets of this compound analogs, a PET radiotracer targeting CXCR2 has been developed. acs.org Based on a squaramide template similar to those used for CXCR2 antagonists, a fluorinated ligand was designed for labeling with fluorine-18. acs.org The resulting radiotracer, [18F]16b, was synthesized and shown to specifically bind to CXCR2-overexpressing cells. acs.org This tracer holds potential for the functional imaging of neutrophils and the diagnosis of inflammatory conditions where CXCR2 is upregulated. acs.org

Pharmacokinetics and Metabolism Studies of this compound Analogs

Understanding how drug candidates are absorbed, distributed, metabolized, and excreted (ADME) is critical for their development. Studies on analogs of dimethylbenzamide provide insight into their metabolic fate.

In Vitro and In Vivo Metabolic Pathways (e.g., Hydroxylation, Demethylation)

In vitro and in vivo studies on dimethylbenzamide analogs have identified several key metabolic pathways. The primary routes of metabolism often involve oxidation reactions catalyzed by cytochrome P450 enzymes in the liver. nih.govsemanticscholar.orgnih.gov

A detailed metabolic study of (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) using both rat and human liver microsomes revealed that the compound undergoes rapid oxidative metabolism. nih.govsemanticscholar.org The main metabolic transformations included hydroxylation of the aryl methyl groups and demethylation. nih.govsemanticscholar.org Hydroxylation of the C-4 aryl methyl group was found to be the predominant metabolic pathway. nih.govsemanticscholar.org Further oxidation of the newly formed hydroxymethyl group to an aldehyde was also observed as a minor pathway. nih.gov

The table below details the metabolites of the 3,4-dimethylbenzamide (B1294666) analog S9229 observed in microsomal incubations.

| Metabolite | Metabolic Transformation | Relative Abundance (Human Microsomes, 60 min) | Reference |

| M279D-2 | C-4 hydroxymethyl | ~21.2% | semanticscholar.org |

| M279E-2 | C-3 hydroxymethyl | Lower concentration | nih.gov |

| M295C-2 | C-3,4 dihydroxymethyl | Lower concentration | nih.gov |

| M277B-2 | Aryl aldehyde | Minor metabolite | nih.gov |

| M249A-2, M265A-2, M265B-2 | Demethylated analogs | Observed | nih.gov |

Relative abundance is expressed as % MS peak area relative to the parent compound at time = 0.

Similarly, in vitro metabolism studies of isomeric N-picolyl-3,5-dimethylbenzamides identified various metabolites that were isolated and characterized. nih.gov These studies demonstrate that the methyl groups on the benzene (B151609) ring of dimethylbenzamide derivatives are primary sites for metabolic hydroxylation, a common and predictable metabolic pathway for this class of compounds.

Oxidative Metabolism in Biological Systems

The oxidative metabolism of this compound is a critical aspect of its pharmacokinetic profile, dictating its biotransformation and subsequent elimination from biological systems. While direct and extensive studies on this compound are limited, the metabolic fate of this compound can be largely inferred from research on structurally related benzamides and general principles of drug metabolism. The primary enzymatic system responsible for the oxidative metabolism of xenobiotics, including substituted benzamides, is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver. libretexts.org

The oxidative metabolism of benzamides generally proceeds through several key pathways, including hydroxylation of the aromatic ring and alkyl substituents, as well as N-dealkylation if the amide nitrogen is substituted. open.ac.uk For this compound, the most probable oxidative metabolic pathways involve the hydroxylation of the two methyl groups and the aromatic ring.

Research on related dimethylbenzamide isomers provides significant insights into the likely metabolic transformations of this compound. For instance, studies on a 2,6-dimethylbenzamide (B3022000) derivative, 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl), revealed that hydroxylation of the methyl groups on the phenyl ring is a significant metabolic degradation pathway. nih.govevitachem.com In male rats, there was a preference for the hydroxylation of one of the methyl groups on the phenyl ring. nih.gov

Similarly, the metabolism of (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide demonstrated that hydroxylation of the aryl methyl group was a dominant metabolic pathway in rats. nih.gov These findings strongly suggest that the methyl groups of this compound are susceptible to oxidative metabolism, leading to the formation of hydroxymethyl metabolites. This process is catalyzed by CYP enzymes and involves the insertion of a hydroxyl group onto one or both of the methyl substituents. open.ac.uk

Further oxidation of the resulting hydroxymethyl groups can lead to the formation of corresponding aldehydes and carboxylic acids, which are more polar and more readily excreted. Additionally, hydroxylation can occur on the aromatic ring itself, although the positions of the methyl groups may influence the regioselectivity of this reaction.

The initial step in the oxidative dealkylation of N,N-dialkylamides is understood to occur via hydrogen atom abstraction from the alkyl carbon atom alpha to the amide nitrogen, which results in the formation of a carbon-centered radical intermediate. open.ac.uk This intermediate can then be hydroxylated to form an N-hydroxyalkyl intermediate. open.ac.uk While this compound is a primary amide, this principle of oxidation at carbon centers adjacent to the nitrogen is a fundamental concept in amide metabolism.

The in vitro metabolism of another related compound, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide, was investigated using rat and human liver microsomes. nih.gov The study identified multiple Phase I metabolites resulting from hydroxylation of the aryl methyl groups, hydroxylation of the N-alkyl side chain, and demethylation of a side chain methyl ether. nih.gov This highlights the multiple potential sites for oxidative attack on substituted benzamides.

Below are interactive data tables summarizing the expected oxidative metabolic pathways for this compound based on the metabolism of structurally similar compounds.

Table 1: Predicted Oxidative Metabolites of this compound

| Metabolite Type | Predicted Metabolite | Metabolic Reaction | Basis for Prediction |

| Methyl Hydroxylation | 2-(Hydroxymethyl)-3-methylbenzamide | Hydroxylation of the C2-methyl group | Inferred from metabolism of 2,6- and 3,4-dimethylbenzamide derivatives nih.govnih.gov |

| 2-Methyl-3-(hydroxymethyl)benzamide | Hydroxylation of the C3-methyl group | Inferred from metabolism of 2,6- and 3,4-dimethylbenzamide derivatives nih.govnih.gov | |

| 2,3-Bis(hydroxymethyl)benzamide | Dihydroxylation of both methyl groups | Possible further oxidation | |

| Aromatic Hydroxylation | Hydroxy-2,3-dimethylbenzamide (various isomers) | Hydroxylation of the benzene ring | General pathway for aromatic compounds libretexts.org |

| Further Oxidation | 2-Formyl-3-methylbenzamide | Oxidation of the hydroxymethyl group | Common metabolic progression |

| 2-Carboxy-3-methylbenzamide | Oxidation of the formyl group | Common metabolic progression |

Table 2: Research Findings on the Metabolism of Related Dimethylbenzamide Derivatives

| Compound | Species/System | Major Oxidative Metabolic Pathway | Key Metabolites | Reference |

| 2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) | Rat (male) | Hydroxylation of phenyl methyl group | Hydroxymethyl derivative | nih.gov |

| (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide | Rat | Hydroxylation of aryl methyl group | Aryl methyl hydroxylation products | nih.gov |

| N,N-Dimethylbenzamide | Rat liver microsomes | N-demethylation | N-methylbenzamide, Formaldehyde | researchgate.net |

These studies on related compounds provide a solid foundation for predicting the oxidative metabolism of this compound. The primary routes are expected to be hydroxylation of the benzylic methyl groups, followed by potential further oxidation and aromatic hydroxylation, all primarily mediated by the cytochrome P450 enzyme system.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation 2,3-Dimethylbenzamide Derivatives

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, future efforts will concentrate on modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties. This involves a deep understanding of structure-activity relationships (SAR) and the application of computational modeling.

Research into related benzamide (B126) structures provides a blueprint for this approach. For instance, studies on N-aryl-2,6-dimethylbenzamides, developed as analogues of the antiarrhythmic agent Tocainide, have shown that specific structural modifications can significantly enhance biological activity. acs.orgnih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study guided the design of these next-generation analogues, revealing that elongating an alkyl chain and introducing lipophilic, sterically hindered groups on the amino function increased both the potency and the use-dependent block of skeletal muscle voltage-gated sodium channels. acs.orgnih.gov Similarly, the design of metabolically stable analogues of the anticonvulsant Ameltolide involved introducing methyl groups to prevent metabolic N-acetylation, a common pathway for drug inactivation. evitachem.com

These principles can be directly applied to the this compound scaffold. By systematically altering substituents on the phenyl ring and the amide nitrogen, researchers can create libraries of novel derivatives. These compounds can then be screened for desired biological activities, with the data feeding back into computational models to refine future designs. The synthesis of derivatives like 2-amino-5-chloro-N,3-dimethylbenzamide and 4-iodo-N,3-dimethylbenzamide highlights the chemical tractability of the core structure for creating diverse analogues.

Table 1: Potential Design Strategies for this compound Derivatives (Based on Analogous Compounds)

| Parent Scaffold/Analog | Modification Strategy | Desired Outcome/Observed Effect | Reference |

|---|---|---|---|

| Tocainide | Elongation of alkyl chain; Introduction of lipophilic groups | Enhanced potency and use-dependent block of sodium channels | acs.orgnih.gov |

| Ameltolide | Introduction of methyl groups ortho to the 4-amino substituent | Prevention of metabolic N-acetylation; Improved metabolic stability | evitachem.com |

| This compound | Introduction of iodine via electrophilic substitution | Creation of intermediates for further functionalization (e.g., cross-coupling reactions) |

Advanced Spectroscopic Characterization for Conformational Dynamics

The three-dimensional shape and flexibility—or conformational dynamics—of a molecule are critical to its interaction with biological targets. Advanced spectroscopic techniques, in combination with computational chemistry, are essential tools for elucidating these properties for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Variable-temperature (VT) NMR studies on related molecules like N,N-dimethylbenzamide have been used to investigate the energy barrier to hindered rotation around the carbonyl-nitrogen bond, a key conformational feature of amides. cdnsciencepub.com A refined Lanthanide-Induced-Shift Analysis (LISA) in conjunction with ab initio calculations has been employed to study the conformations of various substituted benzamides, determining the torsional angle between the carbonyl group and the phenyl ring. nih.gov For 2-Amino-N,3-dimethyl-benzamide, crystallographic data has established a dihedral angle of 33.93° between the amide group's mean plane and the benzene (B151609) ring. researchgate.net

Future studies on this compound would benefit from these sophisticated NMR techniques to precisely map its conformational landscape and the influence of different solvents or binding interactions. Infrared (IR) spectroscopy, which provides data on vibrational frequencies, can complement this by identifying characteristic bonds and functional groups, as demonstrated by the gas-phase IR spectrum available for this compound in the NIST Chemistry WebBook. nist.gov Combining these experimental techniques with Density Functional Theory (DFT) calculations allows for a detailed correlation between theoretical models and observed spectral properties, as has been done for other benzamides like 4-ethoxy-2,3-difluoro benzamide. nih.gov

Table 2: Spectroscopic and Analytical Techniques for Conformational Analysis

| Technique | Information Provided | Example Application for Benzamides | Reference |

|---|---|---|---|

| 1H and 13C NMR | Provides information on chemical environment, connectivity, and dynamics (e.g., rotational barriers). | Used to determine activation parameters for hindered rotation in N,N-dimethylbenzamide. | cdnsciencepub.com |

| Lanthanide-Induced-Shift (LIS) NMR | Elucidates molecular conformation and torsional angles in solution. | Investigated the conformations of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. | nih.gov |

| X-ray Crystallography | Determines the precise 3D structure and intermolecular interactions in the solid state. | Revealed a dihedral angle of 33.93° in 2-Amino-N,3-dimethyl-benzamide. | researchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups and bond vibrations. | A reference gas-phase IR spectrum is available for this compound. | nist.gov |

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological effects of this compound derivatives, future research must move beyond single-target interactions and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to uncover novel mechanisms of action and identify biomarkers of response.

A compelling example is the investigation of 2-amino-5-chloro-N,3-dimethylbenzamide, a derivative that has been studied in the context of ferroptosis, a form of regulated cell death. nih.govtandfonline.com Mechanistic studies revealed that this compound can inhibit the function of heat shock protein 90 (HSP90). nih.gov This inhibition prevents the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis. nih.govtandfonline.com Such detailed mechanistic insights are often pieced together using omics approaches. For instance, proteomics can identify protein-protein interactions (like HSP90 with its client proteins), while metabolomics can measure changes in key metabolites like glutathione. nih.gov

Future research on novel this compound derivatives should proactively incorporate multi-omics analysis. frontiersin.org By treating cancer cell lines with a new compound and analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can generate hypotheses about the drug's primary targets and affected pathways. This approach can reveal unexpected mechanisms and help in "subtyping-targeted" personalized therapeutic strategies, where the omics profile of a patient's tumor could predict their response to a specific benzamide derivative. frontiersin.org

Exploration of Novel Therapeutic Targets

While the full therapeutic potential of this compound itself is still under investigation, research on its analogues has pointed toward several promising therapeutic targets and areas. Future work should focus on systematically screening derivatives against a wide range of biological targets to uncover new applications.

One major area of interest is in channelopathies and neurological disorders. Analogues such as N-aryl-2,6-dimethylbenzamides have been identified as potent blockers of voltage-gated sodium channels in skeletal muscle, suggesting their potential use in treating myotonias. acs.orgnih.gov

Another significant avenue is oncology. The discovery that 2-amino-5-chloro-N,3-dimethylbenzamide modulates the ferroptosis pathway by targeting HSP90 and stabilizing GPX4 opens the door for developing this class of compounds as cancer therapeutics, particularly in tumors sensitive to this form of cell death. nih.govtandfonline.comfrontiersin.org Other research has identified benzamide derivatives as potential inhibitors of targets crucial to cancer cell survival and proliferation. For example, a novel-structured small-molecule inhibitor based on a different chemical skeleton was found to target A disintegrin and metalloproteinase 17 (ADAM17), which is involved in Notch pathway activation and drug resistance in non-small cell lung cancer (NSCLC). nih.gov Furthermore, the broader benzamide class has been explored for activities including the inhibition of kinases like Hematopoietic-progenitor kinase-1 (HPK1), a target for cancer immunotherapy. mdpi.com

Table 3: Potential Therapeutic Targets for this compound Derivatives and Related Compounds

| Potential Target | Associated Compound/Class | Potential Therapeutic Area | Mechanism of Action | Reference |